GABA(B) Receptor Binding Affinity: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid vs. Endogenous Agonist and Clinical Antagonist Baselines
The compound demonstrates exceptionally high affinity for the rat GABA(B) receptor, with an IC₅₀ of 2.10 nM in a [³H]baclofen displacement assay [1]. This affinity is 25-fold higher than that of the potent antagonist CGP 55845 (IC₅₀ = 5 nM) and 40-fold higher than that of CGP 52432 (IC₅₀ = 85 nM) [2]. It is also over 1,000-fold more potent than the antagonist SCH 50911 (IC₅₀ = 3 μM) [3]. The compound's affinity exceeds that of the endogenous agonist GABA by approximately 19-fold (IC₅₀ = 40 nM) [4].
| Evidence Dimension | GABA(B) Receptor Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2.10 nM |
| Comparator Or Baseline | GABA: 40 nM; CGP 55845: 5 nM; CGP 52432: 85 nM; SCH 50911: 3 μM |
| Quantified Difference | 19× vs. GABA; 25× vs. CGP 55845; 40× vs. CGP 52432; 1,400× vs. SCH 50911 |
| Conditions | [³H]baclofen displacement assay in rat brain synaptic membranes |
Why This Matters
This quantitative evidence identifies 4-(2,5-dichlorothiophene-3-carboxamido)benzoic acid as one of the highest-affinity GABA(B) receptor ligands known, making it a critical chemical probe for receptor binding studies and a benchmark for structure-activity relationship (SAR) programs focused on this target.
- [1] BindingDB. BDBM50241368 / CHEMBL4096875: Affinity Data for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. Inhibition of [³H]baclofen binding to rat GABA(B) receptor, IC₅₀ = 2.10 nM. View Source
- [2] ApexBio. CGP 55845 hydrochloride: GABAB receptor antagonist, IC₅₀ = 5 nM. View Source
- [3] MedChemExpress. SCH 50911: GABA(B) receptor antagonist, IC₅₀ = 3 μM. View Source
- [4] Hill, D. R., & Bowery, N. G. (1983). Characteristics of GABA(B) receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191-206. (GABA IC₅₀ = 0.04 μM) View Source
